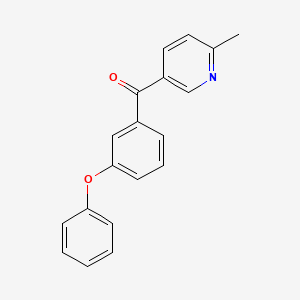
2-Methyl-5-(3-phenoxybenzoyl)pyridine
Overview
Description
2-Methyl-5-(3-phenoxybenzoyl)pyridine, also known as MPBP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. It is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
Flow Synthesis in Medicinal Chemistry
MPBP can be synthesized using a flow chemistry approach, which offers advantages over traditional batch processes, such as shorter reaction times, increased safety, and reduced waste . This method is particularly useful in medicinal chemistry, where MPBP derivatives may serve as intermediates in drug development.
Green Chemistry and Catalysis
The synthesis of MPBP via α-methylation of substituted pyridines can be achieved using Raney® nickel as a catalyst in a continuous flow setup . This process aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and waste in chemical synthesis.
Organic Synthesis Optimization
MPBP and its derivatives are valuable in organic synthesis. Researchers have explored novel synthesis routes to produce related compounds, such as 2-methyl-5-ethylpyridine, from cyclic acetaldehyde ammonia trimer (AAT), highlighting the importance of MPBP in developing new synthetic methodologies .
Pharmaceutical Intermediates
MPBP serves as an intermediate in the production of vitamin B3 (nicotinic acid and nicotinamide), showcasing its role in the pharmaceutical industry. The compound’s versatility allows for its application in various synthesis routes for essential vitamins .
Polymer and Resin Production
The chemical structure of MPBP makes it suitable for use in the production of polymers and resins. Its derivatives, such as 2-methyl-5-vinylpyridine, are intermediates in creating materials with specific properties for industrial applications .
Agrochemicals and Fine Chemicals
MPBP’s derivatives are utilized in the agrochemical industry for synthesizing pesticides and herbicides. Additionally, its application in fine chemicals demonstrates its broad utility across different sectors .
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-10-11-16(13-20-14)19(21)15-6-5-9-18(12-15)22-17-7-3-2-4-8-17/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIDVPEHAMPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)

![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

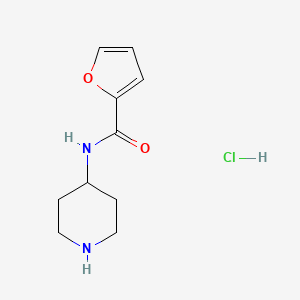
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)

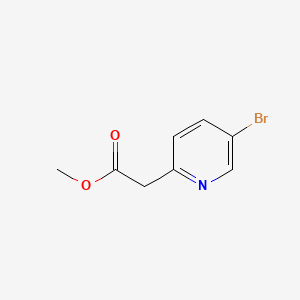
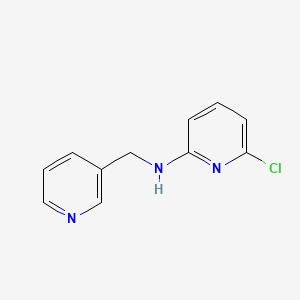
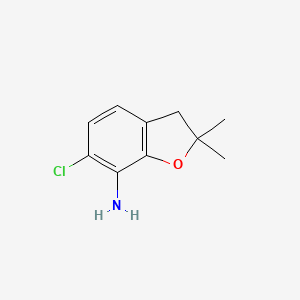

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)
